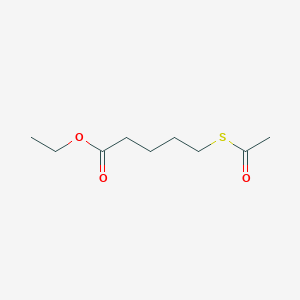
Ethyl 5-(Acetylthio)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(Acetylthio)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This compound, specifically, is known for its unique structure which includes an acetylthio group attached to a pentanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-(Acetylthio)pentanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction involves the combination of 5-(Acetylthio)pentanoic acid with ethanol under acidic conditions to form the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(Acetylthio)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in manufacturing processes
Mécanisme D'action
The mechanism of action of Ethyl 5-(Acetylthio)pentanoate involves its interaction with molecular targets through its ester and acetylthio functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but with a shorter carbon chain, used in similar applications
Uniqueness: Ethyl 5-(Acetylthio)pentanoate stands out due to its acetylthio group, which imparts unique chemical properties and reactivity compared to other esters. This makes it valuable in specialized applications where such functionality is required.
Propriétés
Formule moléculaire |
C9H16O3S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
ethyl 5-acetylsulfanylpentanoate |
InChI |
InChI=1S/C9H16O3S/c1-3-12-9(11)6-4-5-7-13-8(2)10/h3-7H2,1-2H3 |
Clé InChI |
QKFPWOOANGYIMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















